3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as a small molecule inhibitor, and it has been studied for its potential applications in various fields, including medicine and biotechnology.
Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 3-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide have demonstrated significant antimicrobial activity. For instance, a series of derivatives synthesized in a study showed considerable in vitro antimicrobial effectiveness against various strains of microbes, highlighting their potential in developing new antibacterial agents (Desai, Makwana, & Senta, 2016). Another study focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, identifying compounds with potential applications in HIV-1 infection prevention (Cheng De-ju, 2015).
Corrosion Inhibition
Research on piperidine derivatives, including those related to this compound, has extended into the field of corrosion inhibition. A study using quantum chemical and molecular dynamic simulation found these derivatives effective in inhibiting iron corrosion, providing insights into their adsorption behaviors and potential as corrosion inhibitors (Kaya et al., 2016).
Anticancer Research
Investigations into the anticancer properties of benzenesulfonamide derivatives have yielded promising results. For instance, a series of N-(Guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties were synthesized and showed significant anticancer activity against the human tumor breast cell line MCF7, with certain compounds displaying activity comparable to that of Doxorubicin, a reference drug (Ghorab, El-Gazzar, & Alsaid, 2014). Another study identified pyrrolopyrimidin-6-yl benzenesulfonamides as potent A2B adenosine receptor antagonists, indicating their potential in cancer treatment due to the receptor's role in tumorigenesis (Esteve et al., 2006).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, indicating a wide range of potential targets.
Mode of Action
For instance, Imatinib, a therapeutic agent that contains a similar piperidine structure, inhibits the activity of tyrosine kinases by binding to an inactive Abelson tyrosine kinase domain .
Biochemical Pathways
For example, Imatinib, which contains a similar piperidine structure, is known to inhibit the activity of tyrosine kinases, affecting the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Pharmacokinetics
For instance, Imatinib, a compound with a similar structure, has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) .
Result of Action
For instance, Imatinib, a compound with a similar structure, is used to treat leukemia by inhibiting the activity of tyrosine kinases .
properties
IUPAC Name |
3-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-14-4-2-5-16(12-14)24(22,23)20-13-15-6-10-21(11-7-15)17-18-8-3-9-19-17/h2-5,8-9,12,15,20H,6-7,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCDRDGGTHTDAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.